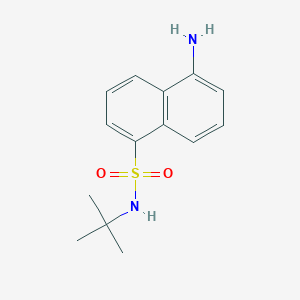![molecular formula C14H8Br2N2O2 B14089739 2,8-Dibromodibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione](/img/structure/B14089739.png)
2,8-Dibromodibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,14-dibromo-2,10-diazatricyclo[10.4.0.0^{4,9}]hexadeca-1(12),4(9),5,7,13,15-hexaene-3,11-dione is a complex organic compound with the molecular formula C14H8N2O2Br2. This compound is characterized by its unique tricyclic structure, which includes two bromine atoms and two nitrogen atoms.
Métodos De Preparación
The synthesis of 6,14-dibromo-2,10-diazatricyclo[10.4.0.0^{4,9}]hexadeca-1(12),4(9),5,7,13,15-hexaene-3,11-dione typically involves multi-step organic reactions. One common synthetic route includes the bromination of a precursor compound followed by cyclization and diazotization reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial production methods for this compound may involve large-scale bromination and cyclization processes, utilizing industrial reactors and continuous flow systems to achieve efficient production. The choice of reagents, solvents, and reaction conditions is optimized to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
6,14-dibromo-2,10-diazatricyclo[10.4.0.0^{4,9}]hexadeca-1(12),4(9),5,7,13,15-hexaene-3,11-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce reduced derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
6,14-dibromo-2,10-diazatricyclo[10.4.0.0^{4,9}]hexadeca-1(12),4(9),5,7,13,15-hexaene-3,11-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study this compound for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 6,14-dibromo-2,10-diazatricyclo[10.4.0.0^{4,9}]hexadeca-1(12),4(9),5,7,13,15-hexaene-3,11-dione involves its interaction with specific molecular targets. The bromine atoms and nitrogen atoms in the compound play a crucial role in its reactivity and binding affinity. The compound can form covalent bonds with target molecules, leading to the modulation of biological pathways and cellular processes .
Comparación Con Compuestos Similares
6,14-dibromo-2,10-diazatricyclo[10.4.0.0^{4,9}]hexadeca-1(12),4(9),5,7,13,15-hexaene-3,11-dione can be compared with other similar compounds, such as:
6,14-dimethyl-2,10-diazatricyclo[10.4.0.0^{4,9}]hexadeca-1(12),4(9),5,7,13,15-hexaen-2-yl}acetic acid: This compound has a similar tricyclic structure but differs in the presence of methyl groups and an acetic acid moiety.
2-azatricyclo[10.4.0.0^{4,9}]hexadeca-1(12),4,6,8,13,15-hexaen-3-one: This compound shares the tricyclic framework but has different functional groups, including a ketone.
The uniqueness of 6,14-dibromo-2,10-diazatricyclo[10.4.0.0^{4,9}]hexadeca-1(12),4(9),5,7,13,15-hexaene-3,11-dione lies in its bromine and nitrogen atoms, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C14H8Br2N2O2 |
|---|---|
Peso molecular |
396.03 g/mol |
Nombre IUPAC |
2,8-dibromo-5,11-dihydrobenzo[c][1,5]benzodiazocine-6,12-dione |
InChI |
InChI=1S/C14H8Br2N2O2/c15-7-1-3-11-9(5-7)13(19)18-12-4-2-8(16)6-10(12)14(20)17-11/h1-6H,(H,17,20)(H,18,19) |
Clave InChI |
OEAGITDUSGUTOG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Br)C(=O)NC3=C(C=C(C=C3)Br)C(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



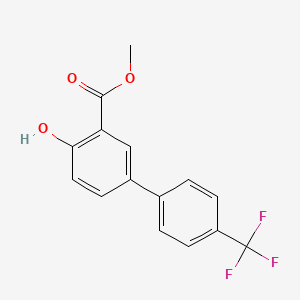
![6-Methoxy-1-(3-methoxyphenyl)-2-[2-(morpholin-4-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089667.png)
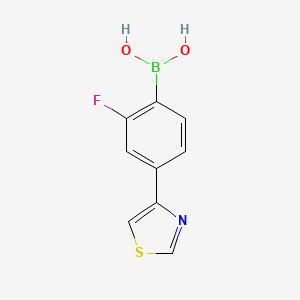
![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(2-hydroxyethyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089685.png)
![3-(1H-benzimidazol-1-yl)-N'-[(E)-pyridin-4-ylmethylidene]propanehydrazide](/img/structure/B14089688.png)
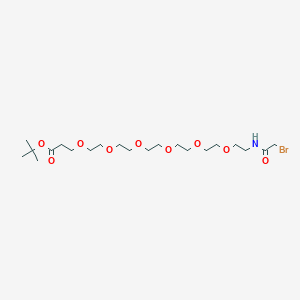
![5-(2-hydroxy-5-methylphenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14089691.png)
![1-(3-Methoxyphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089705.png)
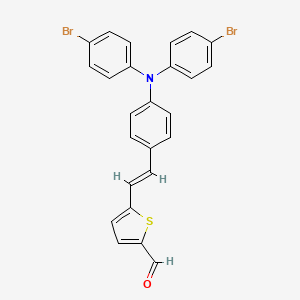
![3-(2-hydroxyphenyl)-4-(3-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14089711.png)
![1-(2,3-Dimethoxyphenyl)-2-[3-(dimethylamino)propyl]-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089713.png)
![4-Nitro-2-[2-(trimethylsilyl)ethynyl]aniline](/img/structure/B14089718.png)
